3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(1-benzylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-14-10-16-15(20)18(14)13-6-8-17(9-7-13)23(21,22)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZIPGPAMBAWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can be achieved through multi-step synthetic routes. One common method involves the Knoevenagel condensation reaction, which is used to form imidazolidine-2,4-dione cores . The reaction conditions typically involve the use of aldehydes or ketones, along with a base catalyst, under controlled temperature and pressure conditions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.
Hydrolysis: The imidazolidine-2,4-dione ring can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antibacterial and anticonvulsant properties.
Medicine: Research has explored its potential as a drug candidate for treating diseases such as diabetes and cancer, due to its ability to inhibit specific enzymes and signaling pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in regulating insulin and leptin signaling pathways . By inhibiting PTP1B, this compound can enhance insulin sensitivity and promote glucose uptake, making it a potential therapeutic agent for type 2 diabetes . Additionally, its anticonvulsant activity is attributed to its ability to bind to voltage-gated sodium channels, thereby modulating neuronal excitability .
Comparison with Similar Compounds
3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
4-Bromo-3-carboxymethoxy-5-[3-(1-phenylmethanesulfonylpiperidin-4-ylamino)phenyl]thiophene-2-carboxylic acid: This compound also contains a piperidine ring and exhibits similar biological activities.
5-(3-{[1-(benzylsulfonyl)piperidin-4-yl]amino}phenyl)-3-(carboxymethoxy)-4-chlorothiophene-2-carboxylic acid: Another compound with a similar structure and activity profile.
The uniqueness of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of imidazolidine-2,4-diones, characterized by a five-membered ring structure with two carbonyl groups. The synthesis typically involves multi-step procedures, including the Knoevenagel condensation, which integrates benzylsulfonyl derivatives and piperidine structures. Key reaction conditions include:
- Solvents : Methanol and dichloromethane
- Catalysts : Palladium on carbon for hydrogenation reactions
The molecular structure features a central imidazolidine ring with two carbonyl groups at positions 2 and 4, and a benzylsulfonyl group attached to a piperidine moiety at position 3.
The primary targets of 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione include:
- Voltage-Gated Sodium Channels Inner Pore (VGCIP)
- Various bacterial proteins
The compound interacts with these targets by fitting into their active sites, enhancing binding affinity. This interaction influences sodium ion transport pathways critical for neuronal action potentials, which may contribute to its anticonvulsant properties.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antibacterial Activity : It has shown effectiveness against several bacterial strains by inhibiting key bacterial proteins.
- Anticonvulsant Activity : Its interaction with sodium channels suggests potential use in treating epilepsy and other seizure disorders.
Data Table: Biological Activity Overview
| Activity Type | Target | Effect Observed | Reference |
|---|---|---|---|
| Antibacterial | Bacterial proteins | Inhibition of growth | |
| Anticonvulsant | Voltage-gated sodium channels | Modulation of neuronal excitability | |
| Pyroptosis Inhibition | NLRP3 inflammasome | Reduced IL-1β release | |
| Hedgehog Pathway | Hedgehog signaling | Inhibition of pathway activation |
Case Study 1: Antibacterial Properties
In vitro studies demonstrated that 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism involves binding to bacterial proteins essential for survival, disrupting their function.
Case Study 2: Anticonvulsant Effects
A study evaluating the anticonvulsant potential in animal models showed that this compound significantly reduced seizure frequency compared to control groups. The observed effects are attributed to its ability to stabilize neuronal membranes through sodium channel modulation.
Q & A
Q. What are the standard synthetic routes for 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, and how is its purity validated?
- Methodology : The compound is synthesized via multi-step reactions involving piperidine ring functionalization, sulfonylation, and imidazolidine-dione cyclization. Key steps include:
- Sulfonylation : Reaction of benzylsulfonyl chloride with a piperidine intermediate under anhydrous conditions (e.g., dichloromethane, triethylamine) .
- Cyclization : Formation of the imidazolidine-2,4-dione core using carbodiimide coupling agents (e.g., DCC) or urea derivatives under reflux .
Validation : - Chromatography : HPLC with UV detection (e.g., 254 nm) confirms purity (>95% peak area) .
- Spectroscopy : H/C NMR identifies functional groups (e.g., sulfonyl S=O at ~135 ppm, imidazolidine carbonyls at ~170 ppm) .
- Example Data :
| Step | Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | DCM/EtN | 78 | 92% |
| Cyclization | THF/DIEA | 56 | 95% |
Q. Which structural features of this compound are critical for its pharmacological potential?
- Key Motifs :
- Piperidine-sulfonyl group : Enhances membrane permeability and target binding via hydrophobic interactions .
- Imidazolidine-2,4-dione : Acts as a hydrogen-bond acceptor, influencing enzyme inhibition (e.g., kinase targets) .
- Methodology :
- Computational docking : Predicts interactions with biological targets (e.g., ATP-binding pockets) using software like AutoDock .
- SAR studies : Modifying the benzylsulfonyl group alters potency; electron-withdrawing substituents improve stability .
Advanced Research Questions
Q. How can computational tools address synthesis challenges or conflicting bioactivity data?
- Quantum Mechanical Calculations :
- Reaction Optimization : Transition state analysis (e.g., Gaussian 09) identifies energy barriers in sulfonylation, guiding solvent/temperature selection .
- Bioactivity Prediction : Molecular dynamics simulations (e.g., GROMACS) model binding affinities to resolve discrepancies between in vitro and cell-based assays .
- Case Study : A 10% yield discrepancy in cyclization was resolved by simulating solvent polarity effects, leading to optimized THF/DIEA conditions .
Q. What strategies reconcile contradictory data in enzymatic vs. cellular assays for this compound?
- Methodology :
- Assay Design :
- Enzymatic assays : Measure direct inhibition (IC) using purified targets (e.g., fluorescence polarization) .
- Cellular assays : Evaluate membrane permeability and off-target effects (e.g., cytotoxicity via MTT) .
- Data Analysis :
- Use hierarchical clustering to identify outlier conditions (e.g., serum interference in cellular assays) .
- Cross-validate with SPR (surface plasmon resonance) to confirm binding kinetics .
Q. How is stability profiling conducted under physiological and storage conditions?
- Experimental Approaches :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions; monitor degradation via LC-MS .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; quantify impurities using validated HPLC methods .
- Findings :
- Degradation products include hydrolyzed imidazolidine (m/z 245.1) and desulfonylated piperidine (m/z 178.1) .
Q. What advanced techniques elucidate reaction mechanisms in its synthesis?
- Methodology :
- Isotope Labeling : Track sulfonylation using S-labeled reagents to confirm step efficiency .
- In-situ IR Spectroscopy : Monitor carbonyl stretching (1700–1750 cm) during cyclization to optimize reaction time .
- Case Study : Real-time IR revealed a 30-minute induction period in cyclization, leading to improved stoichiometric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
